molecular formula C11H10N2O2S2 B8427283 2-Amino-5-[(3-carbomethoxyphenyl)thio]thiazole

2-Amino-5-[(3-carbomethoxyphenyl)thio]thiazole

Cat. No.: B8427283
M. Wt: 266.3 g/mol
InChI Key: JKPSZPAFSSOOAD-UHFFFAOYSA-N
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Description

2-Amino-5-[(3-carbomethoxyphenyl)thio]thiazole is a useful research compound. Its molecular formula is C11H10N2O2S2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O2S2

Molecular Weight

266.3 g/mol

IUPAC Name

methyl 3-[(2-amino-1,3-thiazol-5-yl)sulfanyl]benzoate

InChI

InChI=1S/C11H10N2O2S2/c1-15-10(14)7-3-2-4-8(5-7)16-9-6-13-11(12)17-9/h2-6H,1H3,(H2,12,13)

InChI Key

JKPSZPAFSSOOAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)SC2=CN=C(S2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1 N aqueous sodium hydroxide solution (50 mL, 50 mmol) was added dropwise to a stirred solution of 2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole (1.8 g, (contaminated with bis(tert-butoxycarbonyl)amino adduct)) in a methanol-THF mixture (160 mL, 3:1). The solution was stirred at rt. for 24 h and concentrated. The residue was acidified with 2 N aqueous HCl (30 mL) and the suspension was extracted with dichloromethane-methanol mixture (120 mL, 3:1, 2×). The combined organic extract was dried (MgSO4), filtered and concentrated in vacuo to obtain the titled compound (1.32 g, 75% overall yield from Example 1, part A) as an off-white solid. D. 5-[[3-[(4-Acetylpiperazin-1-yl)carbonyl]phenyl]thio]thiazol-2-ylcarbamic acid 1,1-(dimethylethyl) ester
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2-tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole (528 mg, 1.5 mmol), N-acetylpiperazine (239 mg, 1.87 mmol), ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride (400 mg, 2 mmol), 1-hydroxy-7-azabenzotriazole (272 mg, 2 mmol) and diisopropylethylamine (560 μL, 4 mmol) in THF (20 mL) was heated to 55° C. for 2 h. The mixture was cooled to rt. and concentrated. The residue was purified using column chromatography on silica gel eluted with 2% methanol in dichloromethane followed by 5% methanol in dichloromethane to obtain the titled compound (400 mg, 58%) as a white foam. E. 4-Acetyl-1-[3-[(2-aminothiazol-5-yl)thio]benzoyl]piperazine
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
239 mg
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods III

Procedure details

A 4.37 M solution of sodium methoxide in methanol (10 mL, 43.7 mmol) was added dropwise to a stirred suspension of 2-amino-5-bromothiazole hydrochloride (2.16 g, 10 mmol) and 3-carboxythiophenol (1.85 g, 12 mmol) in methanol (75 mL) at 0-5° C. The solution was allowed to warm to rt. for 2 h and a 4 M solution of hydrogen chloride in dioxane (15 mL, 60 mmol) was added. The suspension was stirred at rt. overnight and concentrated. The crude residue was diluted with satd. aqueous sodium bicarbonate solution (50 mL). The precipitated solid was filtered and washed with water (20 mL, 5×) and ether (20 mL, 5×). The solid was filtered and dried in vacuo at 60° C. to obtain the titled compound (1.97 g, 75%). B. 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]thiazol-5-yl]thio]benzoic acid methyl ester
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
75%

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